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molecular formula C12H23N3 B8370422 3-tert-butyl-1-pentyl-1H-pyrazol-5-amine

3-tert-butyl-1-pentyl-1H-pyrazol-5-amine

Cat. No. B8370422
M. Wt: 209.33 g/mol
InChI Key: RUSYDBDIOXWLEW-UHFFFAOYSA-N
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Patent
US08859596B2

Procedure details

To a solution of Example 99A (10.0 g, 41.3 mmol) in EtOH (85 mL) was added hydrazine hydrate (3.02 mL, 61.9 mmol). The mixture was warmed to reflux (85° C.) and was allowed to stir for 20 hours. The mixture was cooled to ambient temperature then 4,4-dimethyl-3-oxopentanenitrile (7.78 g, 61.9 mmol) was added and the mixture was again warmed to reflux (85° C.) and was allowed to stir for 4 hours then the mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2 (100 mL) and saturated aqueous NaHCO3 (50 mL) was added slowly. The layers were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 50% hexanes/EtOAc) provided the title compound (7.6 g, 36.3 mmol, 88% yield). MS (DCI/NH3) m/z 210 (M+H)+.
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH3:4][C:5]([CH3:12])([CH3:11])[C:6](=O)[CH2:7][C:8]#[N:9]>CCO>[C:5]([C:6]1[CH:7]=[C:8]([NH2:9])[N:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[N:2]=1)([CH3:12])([CH3:11])[CH3:4] |f:0.1|

Inputs

Step One
Name
solution
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
3.02 mL
Type
reactant
Smiles
O.NN
Name
Quantity
85 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
7.78 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
to stir for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (85° C.)
STIRRING
Type
STIRRING
Details
to stir for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (100 mL)
ADDITION
Type
ADDITION
Details
saturated aqueous NaHCO3 (50 mL) was added slowly
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2, 50% hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)CCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.3 mmol
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 117.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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